An In-Depth Technical Guide to 4-Methyl-2-thiopheneacetic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization
An In-Depth Technical Guide to 4-Methyl-2-thiopheneacetic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization
Executive Summary: 4-Methyl-2-thiopheneacetic acid is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of thiophene, it serves as a crucial building block for the synthesis of more complex molecules, including pharmacologically active agents. The thiophene nucleus is a privileged scaffold in drug discovery, known for its bioisosteric similarity to the benzene ring and its presence in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, chemical reactivity, and analytical characterization of 4-Methyl-2-thiopheneacetic acid, tailored for researchers, scientists, and professionals in drug development.
Introduction to Thiophene Acetic Acids
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their versatile applications in pharmaceuticals and materials science.[1][3] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring. This similarity allows thiophene-containing molecules to interact with biological targets in a manner analogous to their phenyl counterparts while often conferring improved physicochemical properties such as solubility and metabolic stability.[1][2]
Thiopheneacetic acids, in particular, are valuable intermediates. The parent compound and its derivatives are precursors to a range of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Suprofen.[2][4][5] 4-Methyl-2-thiopheneacetic acid, the subject of this guide, is a specific isomer featuring a methyl group at the 4-position of the thiophene ring. This substitution pattern is critical as it influences the molecule's electronic properties, reactivity, and steric profile, offering a unique scaffold for the design of novel chemical entities. This document aims to consolidate the available technical information on this compound, providing a foundational resource for its application in scientific research.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. While specific experimental data for 4-Methyl-2-thiopheneacetic acid is not widely published, properties can be reliably predicted based on its structure and comparison with closely related analogs like 2-thiopheneacetic acid and α-Methyl-2-thiopheneacetic acid.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 2-(4-Methylthiophen-2-yl)acetic acid | IUPAC Nomenclature |
| Molecular Formula | C₇H₈O₂S | Derived from structure |
| Molecular Weight | 156.20 g/mol | [6] |
| Appearance | Expected to be a white to off-white crystalline solid. | Analogy to similar compounds |
| Melting Point | Not specified. The parent compound, 2-thiopheneacetic acid, melts at 63-64 °C. The methyl substitution may slightly alter this value. | |
| Boiling Point | Not specified. α-Methyl-2-thiopheneacetic acid boils at 108 °C at 14 Torr. | [6] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. Sparingly soluble in water, with solubility increasing in alkaline solutions due to salt formation. | Analogy to Tiaprofenic acid[7] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3.5 - 4.5. | Analogy to carboxylic acids |
| CAS Number | 134535-71-6 | PubChem CID 2758113 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of substituted thiopheneacetic acids can be achieved through several established organic chemistry routes. A common and effective method involves a two-step process starting from a suitable thiophene precursor: Friedel-Crafts acylation followed by a Favorskii rearrangement.
This pathway is advantageous because the starting materials are commercially available, and the reactions are generally high-yielding and scalable. The Friedel-Crafts reaction is a robust method for introducing an acyl group onto the electron-rich thiophene ring, and the subsequent Favorskii rearrangement provides an efficient route to the desired carboxylic acid.[8]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for structurally similar thiophene carboxylic acids. [9][10][11][12]
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Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed. [13]* Personal Protective Equipment (PPE):
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [9] * Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing. [11]* Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [11] Protocol 2: Safe Handling and Spill Management This protocol ensures procedural safety during manipulation and in case of accidental release.
-
-
Preparation: Before handling, ensure a chemical fume hood is operational and all required PPE is worn. Locate the nearest eyewash station and safety shower. [9]2. Aliquotting: Conduct all weighing and transfers of the solid material within the fume hood to minimize dust inhalation.
-
Spill Response:
-
In case of a small spill, cordon off the area.
-
Carefully sweep up the solid material using non-sparking tools and place it into a labeled, sealed container for chemical waste disposal. [9] * Avoid raising dust.
-
Clean the spill area with a suitable solvent and decontaminate surfaces.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Methyl-2-thiopheneacetic acid is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its unique substitution pattern provides a scaffold for creating novel molecules with tailored biological and physical properties. This guide has provided a comprehensive technical overview of its physicochemical characteristics, a plausible and robust synthetic strategy, its expected chemical reactivity, and the analytical methods required for its characterization. By adhering to the outlined safety and handling protocols, researchers can effectively and safely utilize this compound to advance their scientific objectives.
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